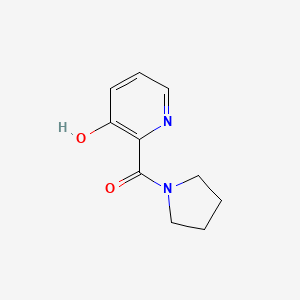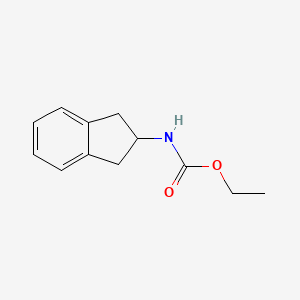
Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate
Overview
Description
Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by its unique structure, which includes an indene moiety fused with a carbamate group, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 2,3-dihydro-1H-indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,3-dihydro-1H-indene+ethyl chloroformatetriethylamineEthyl 2,3-dihydro-1H-inden-2-ylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
Comparison with Similar Compounds
- Methyl 2,3-dihydro-1H-inden-2-ylcarbamate
- Propyl 2,3-dihydro-1H-inden-2-ylcarbamate
- Butyl 2,3-dihydro-1H-inden-2-ylcarbamate
Comparison: Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in terms of its applications and effects.
Properties
CAS No. |
24446-27-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl N-(2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)13-11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
FFMVHIARNRSNDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
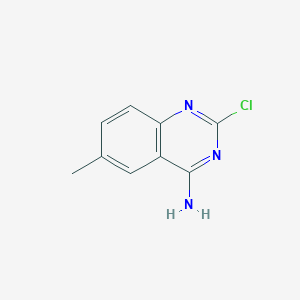
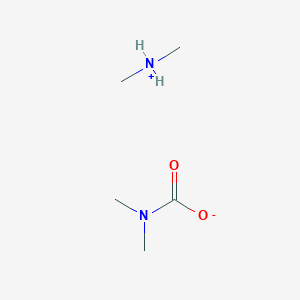
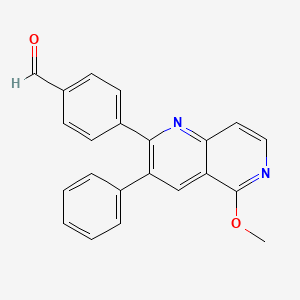
![N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3'-cyanobiphenyl-4-carboxamide](/img/structure/B8705086.png)
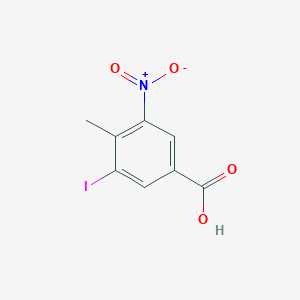
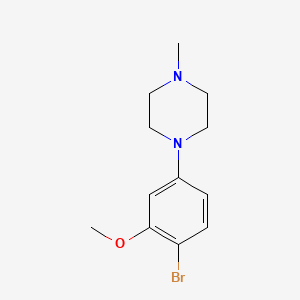
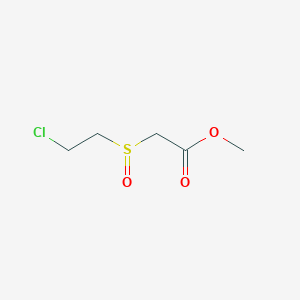
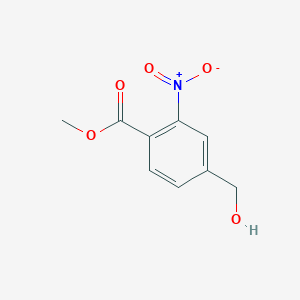

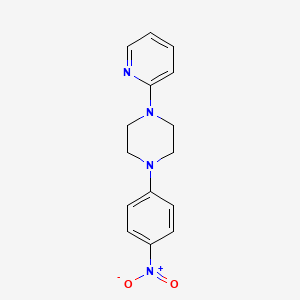
![2-Methylbenzo[b]thiophene-5-carboxylic acid](/img/structure/B8705136.png)
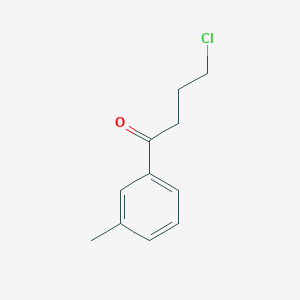
![6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8705140.png)
